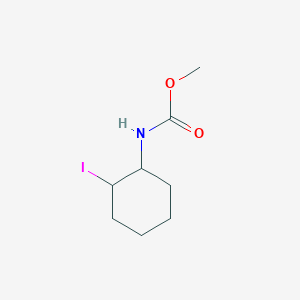
methyl N-(2-iodocyclohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(2-iodocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound features a cyclohexyl ring substituted with an iodine atom and a carbamate group, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-iodocyclohexyl)carbamate typically involves the reaction of 2-iodocyclohexanol with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
2-iodocyclohexanol+methyl isocyanate→methyl N-(2-iodocyclohexyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Methyl N-(2-iodocyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as N-substituted carbamates.
Oxidation: Corresponding oxides or iodinated cyclohexanols.
Reduction: Deiodinated cyclohexyl carbamates.
Hydrolysis: 2-iodocyclohexanol and carbamic acid.
科学研究应用
Methyl N-(2-iodocyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl N-(2-iodocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- Methyl N-(2-bromocyclohexyl)carbamate
- Methyl N-(2-chlorocyclohexyl)carbamate
- Methyl N-(2-fluorocyclohexyl)carbamate
Uniqueness
Methyl N-(2-iodocyclohexyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and may enhance its reactivity in certain chemical reactions compared to its bromine, chlorine, or fluorine analogs.
属性
CAS 编号 |
1199-15-1 |
|---|---|
分子式 |
C8H14INO2 |
分子量 |
283.11 g/mol |
IUPAC 名称 |
methyl N-(2-iodocyclohexyl)carbamate |
InChI |
InChI=1S/C8H14INO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h6-7H,2-5H2,1H3,(H,10,11) |
InChI 键 |
YLUSDZORDPJHJE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1CCCCC1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)


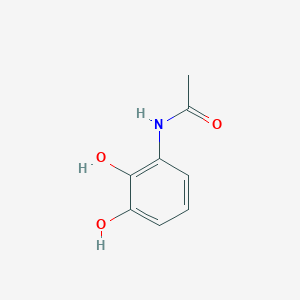
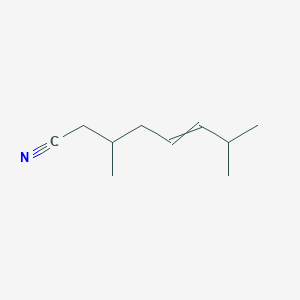
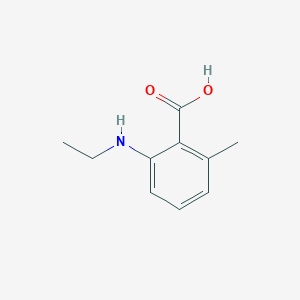
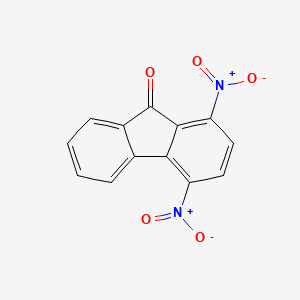
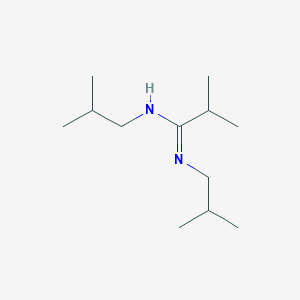


![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)
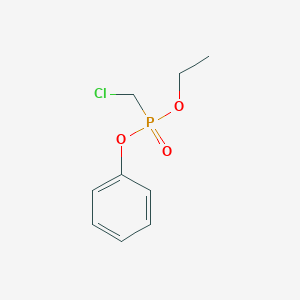
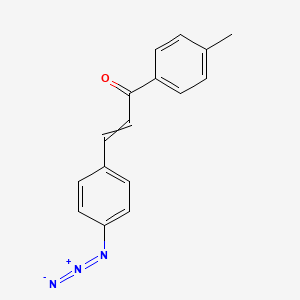
![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)
